Cas no 875798-79-1 (tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate)

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate structure
875798-79-1 structure
Nome del prodotto:tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Numero CAS:875798-79-1
MF:C16H24N2O2
MW:276.373964309692
MDL:MFCD05861561
CID:826958
PubChem ID:44607626

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Boc-3-(4-Aminophenyl)piperidine
    • N-BOC-3-(4-AMINOPHENYL)PIPERIDINE
    • tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
    • Tert-butyl3-(4-aminophenyl)piperidine-1-carboxylate
    • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-(4-aminophenyl)-, 1,1-dimethylethyl ester
    • (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
    • PubChem17301
    • TERT-BUTYL (3R)-3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE
    • (3R)-3-(4-Aminophenyl)-1-Piperidinecarboxylic acid tert-butyl ester
    • MFCD14705168
    • SCHEMBL1422394
    • MFCD05861561
    • N-Boc-3-(4-aminophenyl) piperidine
    • AS-11600
    • (R)-4-(1-Boc-3-piperidyl)aniline
    • SB17771
    • AKOS015900149
    • DTXSID001007665
    • WWB19720
    • SB40817
    • STL557919
    • 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • Butyl 3-(4-aminophenyl)piperidine-1-carboxylate; Tert-butyl (3s)-3-(4-aminophenyl)piperidine-1-carboxylate; SCHEMBL1421908; ZINC2553950
    • BBL104104
    • Tert-butyl(3r)-3-(4-aminophenyl)piperidine-1-carboxylate
    • SY097049
    • SY350798
    • CS-0048383
    • 875798-79-1
    • DB-077016
    • SY097364
    • J-504348
    • SWUANUQBXJNXGP-UHFFFAOYSA-N
    • (S)-4-(1-Boc-3-piperidyl)aniline
    • BCP13410
    • MFCD27921195
    • DB-031482
    • MDL: MFCD05861561
    • Inchi: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3
    • Chiave InChI: SWUANUQBXJNXGP-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(C2C=CC(N)=CC=2)CCC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 276.184
  • Massa monoisotopica: 276.184
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 55.6

Proprietà sperimentali

  • Densità: 1.1
  • Punto di fusione: 122-126°C
  • Punto di ebollizione: 412.737°C at 760 mmHg
  • Punto di infiammabilità: 203.417°C
  • Indice di rifrazione: 1.55

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Informazioni sulla sicurezza

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0048383-250mg
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
875798-79-1
250mg
$54.0 2022-04-26
ChemScence
CS-0048383-10g
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
875798-79-1
10g
$540.0 2022-04-26
eNovation Chemicals LLC
D587759-25G
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
875798-79-1 >97%
25g
$780 2024-07-21
Apollo Scientific
OR54550-1g
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
875798-79-1 95%
1g
£345.00 2023-08-31
Chemenu
CM181049-1g
1-Boc-3-(4-Aminophenyl)piperidine
875798-79-1 95%
1g
$569 2021-08-05
Advanced ChemBlocks
F-4608-5G
1-Boc-3-(4-aminophenyl)piperidine
875798-79-1 95%
5G
$245 2023-09-15
Fluorochem
093612-5g
1-Boc-3-(4-Aminophenyl)piperidine
875798-79-1 95%
5g
£243.00 2022-03-01
1PlusChem
1P004RFT-5g
3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
875798-79-1 98%
5g
$150.00 2025-02-21
Aaron
AR004RO5-1g
3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
875798-79-1 98%
1g
$92.00 2025-01-23
A2B Chem LLC
AC21385-1g
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
875798-79-1 97%
1g
$63.00 2024-04-19

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  < 10 °C; 30 min, 0 - 5 °C
Riferimento
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor
Wallace, Debra J.; et al, Organic Process Research & Development, 2011, 15(4), 831-840

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Methanol ;  50 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
2.1 Solvents: Dichloromethane ;  < 10 °C; 30 min, 0 - 5 °C
Riferimento
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor
Wallace, Debra J.; et al, Organic Process Research & Development, 2011, 15(4), 831-840

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Methanol ,  Water ;  50 psi, rt
1.2 Solvents: Dichloromethane ;  5 °C
Riferimento
Process Development of C-N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib
Chung, Cheol K.; et al, Organic Process Research & Development, 2014, 18(1), 215-227

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Water ;  rt → 66 °C; 2 h, 66 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Methanol ;  50 psi, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
3.1 Solvents: Dichloromethane ;  < 10 °C; 30 min, 0 - 5 °C
Riferimento
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor
Wallace, Debra J.; et al, Organic Process Research & Development, 2011, 15(4), 831-840

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  60 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Methanol ,  Water ;  50 psi, rt
2.2 Solvents: Dichloromethane ;  5 °C
Riferimento
Process Development of C-N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib
Chung, Cheol K.; et al, Organic Process Research & Development, 2014, 18(1), 215-227

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Raw materials

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:875798-79-1)3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
sfd9312
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:875798-79-1)tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
A862517
Purezza:99%
Quantità:5g
Prezzo ($):187.0